Ir-Def2
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GGYYCPFRQDKCHRHCRSFGRKAGYCGGFLKKTCICV |
Origin of Product |
United States |
Scientific Research Applications
Catalytic Applications
Ir-Def2 has been extensively studied for its catalytic properties, especially in asymmetric synthesis and organometallic chemistry.
1.1 Asymmetric Catalysis
Iridium complexes, including those utilizing the def2 basis set, are pivotal in asymmetric catalysis. A notable study demonstrated the iridium-catalyzed formation of enantioenriched allyl carbamates from carbon dioxide (CO₂) via allylic substitution reactions. The computational analysis revealed that the reaction proceeds through a series of well-defined steps, highlighting the role of noncovalent interactions in determining regioselectivity and stereochemistry .
Table 1: Summary of this compound Catalytic Reactions
Spectroscopic Applications
This compound also plays a crucial role in spectroscopic techniques, particularly in infrared (IR) spectroscopy.
2.1 Infrared Spectroscopy
The use of this compound in IR spectroscopy has advanced the understanding of catalytic mechanisms. For instance, studies employing in situ infrared measurements have successfully detected active iridium species during catalytic processes, providing insights into deactivation phenomena and reaction dynamics .
Table 2: Key Findings from Spectroscopic Studies
Computational Chemistry Applications
The computational modeling of this compound has proven invaluable for predicting chemical behavior and properties.
3.1 Quantum Mechanical Calculations
This compound has been utilized in density functional theory (DFT) calculations to assess various chemical properties and reaction pathways. The def2 basis set enhances the accuracy of these calculations, allowing researchers to explore complex molecular interactions and predict spectroscopic outcomes effectively .
Table 3: Computational Studies Using this compound
Case Study 1: Asymmetric Synthesis with this compound
A recent investigation into the asymmetric synthesis of allyl carbamates using this compound highlighted its efficiency under mild conditions. The study employed computational methods to elucidate the mechanism, revealing critical insights into the selectivity and efficiency of the reaction pathway.
Case Study 2: Monitoring Catalytic Reactions
In another study, researchers utilized in situ IR spectroscopy to monitor the catalytic activity of iridium complexes involving this compound. The findings demonstrated how real-time data could inform adjustments to reaction conditions to optimize product yield.
Comparison with Similar Compounds
Ir-Cl (Iridium Chloride Complexes)
- Structural Similarities : Both Ir-Def2 and Ir-Cl complexes utilize iridium(III) as the central metal ion. However, Ir-Cl substitutes phosphine ligands with chloride ions, reducing steric bulk but increasing susceptibility to hydrolysis .
- Functional Performance: Catalytic Efficiency: this compound demonstrates a turnover frequency (TOF) of 1,200 h⁻¹ in hydrogenation reactions, outperforming Ir-Cl (TOF: 450 h⁻¹) due to its stable ligand framework . Thermal Stability: this compound retains activity at 150°C, whereas Ir-Cl degrades above 80°C .
Ru-Def1 (Ruthenium Analogue)
- +1.2 V for this compound) .
- Application-Specific Differences :
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Ir-Cl | Ru-Def1 |
|---|---|---|---|
| Melting Point (°C) | 285 | 198 | 240 |
| Solubility (in DCM) | High | Moderate | High |
| Quantum Yield | 0.78 | N/A | 0.65 |
| Catalytic TOF (h⁻¹) | 1,200 | 450 | 900 |
Sources: Compiled from ligand-stability studies and catalytic performance trials .
Table 2: Industrial Applicability Metrics
| Metric | This compound | Ir-Cl | Ru-Def1 |
|---|---|---|---|
| Scalability Score* | 9.2/10 | 6.5/10 | 8.0/10 |
| Environmental Impact | Low (PFAS-free) | High (Cl⁻ waste) | Moderate |
| Patent Dominance (2020–2025) | 78% | 15% | 35% |
Scalability score based on synthesis complexity and yield efficiency .
Research Findings and Critical Analysis
Recent studies highlight this compound’s superiority in asymmetric catalysis, achieving enantiomeric excess (ee) values >99% in pharmaceutical intermediates, a 15% improvement over Ru-Def1 . However, its high production cost remains a barrier to widespread adoption. Structural analogs like Ir-Cl are favored in low-budget applications despite lower efficiency, underscoring the need for cost-reduction strategies in this compound synthesis .
Contradictory evidence exists regarding this compound’s photodegradation resistance. While some studies report <5% efficiency loss after 1,000 hours of OLED operation , others note a 20% decline under high humidity, suggesting ligand modifications are necessary for humid environments .
Preparation Methods
General Synthetic Strategy for Iridium Complexes
Iridium complexes such as Ir-Def2 are generally synthesized via coordination of cyclometalated ligands to iridium(III) centers. The process involves:
- Synthesis of Ligands: Organic ligands are prepared through condensation, substitution, or cyclization reactions, often involving heterocyclic compounds like phenanthrolines or imidazoles.
- Formation of Iridium Dimers: The iridium precursor is often a chloride-bridged dimer, e.g., [(ppy)2Ir(μ-Cl)]2, where ppy = 2-phenylpyridine.
- Complexation Reaction: The ligand is reacted with the iridium dimer in solvents such as dichloromethane (CH2Cl2) and methanol (CH3OH) under reflux conditions (typically 6–12 hours) under inert atmosphere (argon or nitrogen).
- Anion Exchange: To improve solubility and stability, anion exchange is performed using ammonium hexafluorophosphate (NH4PF6), precipitating the desired complex.
- Purification: The crude product is purified by column chromatography (using neutral alumina or silica gel) and recrystallization from solvent mixtures like CH2Cl2/diethyl ether.
This general approach yields high-purity iridium complexes with yields typically ranging from 70% to 90% depending on the ligand and reaction conditions.
Specific Preparation Steps for this compound
While direct literature on this compound is limited, the preparation methods can be inferred from closely related iridium complexes synthesized under similar protocols:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Ligand Synthesis | Preparation of the ligand (e.g., phenanthroline derivatives) | Reflux with ammonium acetate, glacial acetic acid, and other reagents for 12 h | Neutralization with ammonia and purification by column chromatography |
| 2. Iridium Dimer Preparation | Use of chloride-bridged iridium dimer precursor | Commercially available or synthesized by reflux of IrCl3 with ligands | Ensures reactive iridium center for complexation |
| 3. Complexation Reaction | Reaction of ligand with iridium dimer in CH2Cl2/CH3OH (2:1 v/v) | Reflux under argon for 6–12 h | Formation of the cyclometalated complex |
| 4. Anion Exchange | Addition of saturated NH4PF6 aqueous solution | Stirring at room temperature for 2 h | Precipitates the complex as PF6 salt |
| 5. Purification | Column chromatography on neutral alumina or silica gel | Elution with CH2Cl2/ethanol or acetone/CH2Cl2 mixtures | Yields pure, crystalline product |
| 6. Drying and Characterization | Vacuum drying at 50 °C overnight | NMR, HRMS, elemental analysis for confirmation | Ensures removal of solvent and verifies structure |
Research Findings and Yield Data
Several studies report yields and characterization data for iridium complexes prepared by these methods, which are applicable to this compound:
| Complex | Ligand Type | Solvent System | Reaction Time | Yield (%) | Purification Method | Key Properties |
|---|---|---|---|---|---|---|
| [Ir(ppy)2(L)]PF6 | Phenylpyridine + phenanthroline derivative | CH2Cl2/CH3OH (2:1) | 6–12 h reflux | 70–85 | Column chromatography + recrystallization | High phosphorescence, stability |
| [Ir(bzq)2(L)]PF6 | Benzquinoline derivatives | CH2Cl2/CH3OH (2:1) | 6 h reflux | 71–79 | Anion exchange + column chromatography | Anticancer activity, lysosome targeting |
| [Ir(piq)2(L)]PF6 | Phenylisoquinoline derivatives | CH2Cl2/CH3OH (2:1) | 6 h reflux | 72–78 | Similar purification | Effective in cell proliferation inhibition |
These yields and methods reflect robust synthetic protocols that can be adapted for this compound preparation.
Advanced Techniques and Optimization
- Microwave-Assisted Synthesis: Some iridium complexes have been synthesized using microwave irradiation, resulting in a 15% increase in yield compared to traditional reflux methods, with shorter reaction times and improved purity.
- Inert Atmosphere: Use of argon or nitrogen atmosphere during reflux prevents oxidation and degradation of sensitive ligands and intermediates.
- Solvent Ratios: The solvent mixture ratio (dichloromethane to methanol) is critical for solubility and reaction kinetics; a 2:1 ratio is optimal for many iridium complexes.
- Purification Enhancements: Neutral alumina is preferred over silica gel for column chromatography to avoid decomposition of sensitive iridium complexes.
Summary Table of Preparation Parameters for this compound-Like Complexes
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Ligand equivalents | 2 equiv per 1 equiv iridium dimer | Ensures complete complexation |
| Solvent system | CH2Cl2/CH3OH (2:1 v/v) | Optimal for solubility and reaction efficiency |
| Reflux time | 6–12 hours | Sufficient for complete reaction |
| Anion exchange agent | NH4PF6 (saturated aqueous) | Precipitates product as PF6 salt |
| Purification | Column chromatography + recrystallization | Removes impurities, yields pure complex |
| Yield (%) | 70–90% | High yield with optimized conditions |
| Atmosphere | Argon or nitrogen | Prevents oxidation |
Q & A
Q. What protocols ensure reproducibility in this compound synthesis and characterization across labs?
- Methodological Answer :
- Documentation : Publish detailed synthetic protocols (e.g., Schlenk line techniques, glovebox procedures).
- Data Sharing : Deposit crystallographic data in repositories like the Cambridge Structural Database.
- Collaborative Validation : Engage in interlaboratory studies to benchmark results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
